Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-
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Overview
Description
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its ability to act as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- can be synthesized through the reaction of N-methyl-4-methoxybenzylamine with phosgene (COCl2) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the product . The general reaction scheme is as follows:
N-methyl-4-methoxybenzylamine+Phosgene→Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves the use of large-scale reactors with precise control over temperature and pressure . The process is designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-[(4-methoxyphenyl)methyl]-N-methylcarbamic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form esters.
Major Products
Carbamates: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carbamic Acids: Formed from hydrolysis.
Scientific Research Applications
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Acts as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . This reactivity is exploited in the synthesis of carbamates, esters, and other compounds .
Comparison with Similar Compounds
Similar Compounds
Methylcarbamic chloride: Similar in structure but lacks the 4-methoxyphenyl group.
Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar in structure but has an ethyl ester group instead of the carbamoyl chloride group.
Uniqueness
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is unique due to its specific reactivity profile and the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties . This makes it particularly useful in the synthesis of specialized organic compounds .
Biological Activity
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant effects. This article synthesizes research findings on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group (–OCH₃) is significant as it can influence the compound's electronic properties and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of carbamate derivatives. For instance, compounds with similar structures have shown promising results against resistant bacterial strains. A study indicated that introducing various substituted phenyl carbamates significantly enhanced antibacterial activity against both macrolide-susceptible and resistant pathogens. The structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring could optimize antibacterial potency, suggesting that carbamic chloride may exhibit similar properties .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
6d (4-nitro) | 16 | MRSE |
6e (methyl) | 8 | MRSE |
6g (chloro) | 32 | S. pneumoniae |
Carbamic Chloride | TBD | TBD |
Anticancer Activity
In terms of anticancer properties, derivatives of carbamic compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have shown that certain derivatives exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Efficacy
A series of experiments assessed the effectiveness of carbamate derivatives in inhibiting cancer cell growth. The results demonstrated that compounds similar to carbamic chloride were more effective against glioblastoma cells compared to breast cancer cells, indicating a potential selectivity in targeting specific cancer types.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that compounds with similar structural features to carbamic chloride possess significant antioxidant activities, often surpassing well-known antioxidants like ascorbic acid. The DPPH radical scavenging method has been used to evaluate these activities, showing that some derivatives exhibit antioxidant capacities significantly higher than ascorbic acid .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 85% | 1.37 times higher |
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 80% | 1.35 times higher |
The mechanisms underlying the biological activities of carbamic chloride and its derivatives are multifaceted:
- Enzyme Inhibition : Some compounds inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
- Cellular Signaling Pathways : The modulation of signaling pathways involved in apoptosis and cell proliferation has been observed, contributing to anticancer effects.
- Free Radical Scavenging : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals, thereby reducing oxidative stress.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(11)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
JNZGYVRWVDGXKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
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